molecular formula C13H10F2O B6371295 5-(3,5-Difluorophenyl)-2-methylphenol, 95% CAS No. 1261916-95-3

5-(3,5-Difluorophenyl)-2-methylphenol, 95%

Cat. No. B6371295
CAS RN: 1261916-95-3
M. Wt: 220.21 g/mol
InChI Key: QEBXPHLZOYLNCS-UHFFFAOYSA-N
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Description

5-(3,5-Difluorophenyl)-2-methylphenol, 95% (5-(3,5-difluorophenyl)-2-methylphenol) is an important synthetic intermediate for the production of pharmaceuticals and other chemicals. It is a colorless solid with a molecular formula of C7H6F2O and a molecular weight of 162.12 g/mol. 5-(3,5-Difluorophenyl)-2-methylphenol is a common reagent used in the synthesis of drugs, pesticides, and other organic compounds. It is also used in the production of various dyes, polymers, and other materials. This compound has a wide range of applications in the pharmaceutical, agricultural, and industrial sectors.

Mechanism of Action

5-(3,5-Difluorophenyl)-2-methylphenol is a substrate for the enzyme cytochrome P450 (CYP450). CYP450 is a family of enzymes that catalyzes the oxidation of organic compounds. In the presence of oxygen, CYP450 catalyzes the oxidation of 5-(3,5-difluorophenyl)-2-methylphenol to form a reactive intermediate, which can then be further metabolized to form other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3,5-Difluorophenyl)-2-methylphenol are largely unknown. However, it is known that this compound can be metabolized by CYP450 enzymes, which may lead to the formation of reactive intermediates that can cause oxidative damage to cells. In addition, 5-(3,5-difluorophenyl)-2-methylphenol has been shown to have a weak inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3,5-Difluorophenyl)-2-methylphenol in laboratory experiments is its availability and low cost. It is a readily available chemical that can be easily synthesized in the laboratory. Additionally, it is relatively non-toxic and has a low melting point, which makes it easy to handle. However, it is important to note that 5-(3,5-difluorophenyl)-2-methylphenol is a highly reactive compound and should be handled with care.

Future Directions

• Further research should be conducted to investigate the biochemical and physiological effects of 5-(3,5-difluorophenyl)-2-methylphenol.
• Studies should be conducted to determine the potential applications of this compound in the pharmaceutical and agricultural industries.
• Research should be conducted to explore the potential of 5-(3,5-difluorophenyl)-2-methylphenol as a substrate for CYP450 enzymes.
• Studies should be conducted to investigate the potential of 5-(3,5-difluorophenyl)-2-methylphenol as an inhibitor of acetylcholinesterase.
• Research should be conducted to explore the potential of 5-(3,5-difluorophenyl)-2-methylphenol as a building block for the synthesis of other organic compounds.
• Further studies should be conducted to investigate the potential applications of 5-(3,5-difluorophenyl)-2-methylphenol in the production of dyes, polymers, and other materials.
• Research should be conducted to explore the potential of 5-(3,5-difluorophenyl)-2-methylphenol as a reagent for the synthesis of drugs, pesticides, and other organic compounds.

Synthesis Methods

The synthesis of 5-(3,5-Difluorophenyl)-2-methylphenol is achieved through a two-step process. The first step involves the reaction of 3,5-difluorobenzaldehyde and 2-methylphenol in the presence of an acid catalyst to form 5-(3,5-difluorophenyl)-2-methylphenol. The second step involves the conversion of the aldehyde to the corresponding alcohol using sodium hydroxide. The reaction is typically carried out in an inert atmosphere at a temperature of 80-90°C.

Scientific Research Applications

5-(3,5-Difluorophenyl)-2-methylphenol has been widely used in the scientific research field. It has been used in the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents, anti-cancer agents, and antifungal agents. It has also been used in the synthesis of other organic compounds, such as dyes, polymers, and other materials. In addition, 5-(3,5-difluorophenyl)-2-methylphenol has been used in the synthesis of various compounds for use in the study of enzyme kinetics and structure-activity relationships.

properties

IUPAC Name

5-(3,5-difluorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c1-8-2-3-9(6-13(8)16)10-4-11(14)7-12(15)5-10/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBXPHLZOYLNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC(=C2)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683786
Record name 3',5'-Difluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261916-95-3
Record name 3',5'-Difluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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